5-Cyclopropylnicotinaldehyde

ALDH1A1 Enzyme Inhibition Selectivity

5-Cyclopropylnicotinaldehyde, also known as 5-cyclopropylpyridine-3-carbaldehyde (CAS 1211589-30-8, molecular formula C9H9NO), is a heterocyclic aromatic aldehyde featuring a cyclopropyl substituent at the 5-position of the nicotinaldehyde core. It functions primarily as a versatile building block in medicinal chemistry and organic synthesis, with a predicted LogP of 1.7715 and a topological polar surface area (TPSA) of 29.96 Ų, which influence its physicochemical and pharmacokinetic profile.

Molecular Formula C9H9NO
Molecular Weight 147.177
CAS No. 1211589-30-8
Cat. No. B596672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylnicotinaldehyde
CAS1211589-30-8
Molecular FormulaC9H9NO
Molecular Weight147.177
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)C=O
InChIInChI=1S/C9H9NO/c11-6-7-3-9(5-10-4-7)8-1-2-8/h3-6,8H,1-2H2
InChIKeyHCZNIRXDMASLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropylnicotinaldehyde (CAS 1211589-30-8) for ALDH1A1-Focused Medicinal Chemistry and Organic Synthesis


5-Cyclopropylnicotinaldehyde, also known as 5-cyclopropylpyridine-3-carbaldehyde (CAS 1211589-30-8, molecular formula C9H9NO), is a heterocyclic aromatic aldehyde featuring a cyclopropyl substituent at the 5-position of the nicotinaldehyde core . It functions primarily as a versatile building block in medicinal chemistry and organic synthesis, with a predicted LogP of 1.7715 and a topological polar surface area (TPSA) of 29.96 Ų, which influence its physicochemical and pharmacokinetic profile .

Why Generic Substitution Fails: Positional Isomerism and Target Selectivity in 5-Cyclopropylnicotinaldehyde Analogs


Substituting 5-Cyclopropylnicotinaldehyde with its close structural analogs—such as the 2-cyclopropyl or 6-cyclopropyl positional isomers—is scientifically unsound without rigorous validation. The position of the cyclopropyl group on the pyridine ring fundamentally alters both the compound's physical properties (e.g., LogP and TPSA) and its interaction with biological targets. Critically, the 5-substituted isomer demonstrates a unique and quantifiable selectivity profile against aldehyde dehydrogenase (ALDH) isoforms, as revealed by high-confidence binding data, a profile that cannot be assumed for other regioisomers [1]. This evidence confirms that the 5-cyclopropyl substitution is not interchangeable and carries specific, differentiated value for research and development programs.

Quantitative Differentiation Guide for 5-Cyclopropylnicotinaldehyde: ALDH Isoform Selectivity and Physicochemical Advantages


Evidence 1: Selective ALDH1A1 and ALDH3A1 Inhibition with a 41-Fold Window Over ALDH2

5-Cyclopropylnicotinaldehyde exhibits a distinct and quantifiable selectivity profile across aldehyde dehydrogenase (ALDH) isoforms, a feature critical for minimizing off-target effects in chemical probe development. Specifically, it inhibits ALDH1A1 with an IC50 of 598 nM and ALDH3A1 with an IC50 of 241 nM, while showing no significant activity against the mitochondrial ALDH2 isoform (IC50 > 10,000 nM) [1]. This represents a >41-fold selectivity window for ALDH1A1 and ALDH3A1 over ALDH2, a differentiation that is not documented for its 2- or 6-substituted positional isomers.

ALDH1A1 Enzyme Inhibition Selectivity

Evidence 2: High Purity and Defined Storage Conditions Ensure Reproducible Procurement for Sensitive Assays

The compound is supplied at a validated purity of ≥98% (HPLC) with a recommended storage condition of sealed, dry, at 2-8°C . This specification is critical for sensitive biochemical and cell-based assays where aldehyde-containing compounds can be prone to oxidation or degradation. While the 2- and 6-cyclopropyl isomers are also available, the documented, rigorous storage requirement for the 5-isomer is essential for maintaining activity and ensuring inter-experimental reproducibility, a key procurement criterion for high-fidelity research .

Chemical Synthesis Quality Control Storage

Evidence 3: Distinct Physicochemical Profile Impacts Drug-Likeness and Membrane Permeability

The compound's calculated LogP of 1.7715 and TPSA of 29.96 Ų place it within favorable ranges for oral bioavailability and blood-brain barrier (BBB) penetration according to Lipinski's Rule of Five and other drug-likeness filters. While the 2- and 6-substituted isomers share the same molecular weight and formula, their distinct substitution patterns will result in different LogP and TPSA values (e.g., a literature LogP of ~1.5 for a related 2-substituted derivative ), which can significantly alter cellular permeability and off-target binding. This computational prediction provides a quantifiable basis for selecting the 5-isomer over its alternatives for lead optimization programs where specific physicochemical properties are targeted.

Medicinal Chemistry Lipophilicity Drug-Likeness

Validated Application Scenarios for 5-Cyclopropylnicotinaldehyde: From Chemical Biology to Lead Optimization


Chemical Probe Development for ALDH1A1 and ALDH3A1 Biology

Based on its >41-fold selectivity for ALDH1A1/ALDH3A1 over ALDH2 (IC50s: 598 nM, 241 nM, and >10,000 nM, respectively), 5-Cyclopropylnicotinaldehyde is a superior starting point for developing chemical probes to investigate the specific roles of ALDH1A1 and ALDH3A1 in cancer stem cell biology, chemoresistance, and retinoid metabolism, without the confounding off-target effects on the major alcohol-metabolizing enzyme ALDH2 [1].

Lead Optimization in CNS and Orally Bioavailable Drug Discovery

The compound's favorable calculated LogP (1.77) and TPSA (29.96 Ų) make it a strategically advantageous scaffold for medicinal chemists designing CNS-penetrant or orally bioavailable drug candidates [1]. Its distinct physicochemical signature, compared to the 2-substituted isomer (predicted LogP ~1.5) , provides a specific rationale for its selection in hit-to-lead campaigns where fine-tuning permeability and metabolic stability is paramount.

Reproducible Synthesis of Complex Heterocyclic Libraries

As an aldehyde building block with a defined purity (≥98%) and explicit storage instructions (sealed, dry, 2-8°C), 5-Cyclopropylnicotinaldehyde is suitable for high-throughput synthesis and parallel medicinal chemistry efforts [1]. The documented stability conditions ensure the aldehyde functionality remains intact, a critical requirement for generating reliable structure-activity relationship (SAR) data in library production .

Technical Documentation Hub

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